molecular formula C19H15N3O3 B7501186 N-benzyl-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-benzyl-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No. B7501186
M. Wt: 333.3 g/mol
InChI Key: KBCBEDREBRUHOA-UHFFFAOYSA-N
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Description

N-benzyl-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide, also known as BFPF, is a synthetic compound that has attracted attention in the scientific community due to its potential as a therapeutic agent. BFPF belongs to the family of oxazolo[5,4-b]pyridine compounds and has shown promising results in preclinical studies for various diseases.

Mechanism of Action

N-benzyl-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide's mechanism of action is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the inflammatory response and cell proliferation. N-benzyl-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has also been found to modulate the activity of certain neurotransmitters, which may explain its neuroprotective effects.
Biochemical and Physiological Effects:
N-benzyl-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has been found to have a variety of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and reactive oxygen species. N-benzyl-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has also been found to increase the levels of antioxidant enzymes and to modulate the activity of certain neurotransmitters.

Advantages and Limitations for Lab Experiments

N-benzyl-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. N-benzyl-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide also has good solubility in water and organic solvents, which makes it easy to work with. However, N-benzyl-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has some limitations. It is not very stable in acidic conditions and can degrade over time. N-benzyl-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide also has a relatively short half-life, which can make it difficult to study in vivo.

Future Directions

There are several future directions for the study of N-benzyl-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide. One area of research is the development of more stable analogs of N-benzyl-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide that can be used in vivo. Another area of research is the study of N-benzyl-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide's effects on other diseases, such as cancer and autoimmune disorders. Additionally, more research is needed to fully understand N-benzyl-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide's mechanism of action and to identify its molecular targets.
In conclusion, N-benzyl-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a promising compound that has shown potential as a therapeutic agent for various diseases. Its anti-inflammatory, anti-tumor, and neuroprotective effects make it an attractive target for further research. However, more studies are needed to fully understand its mechanism of action and to develop more stable analogs for in vivo studies.

Synthesis Methods

The synthesis of N-benzyl-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves a multi-step process that includes the reaction of furfurylamine with 2,3-dichloropyridine, followed by the addition of benzylamine and 4-methyl-2-oxazolecarboxylic acid. The final step involves the formation of the carboxamide group through the reaction with N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Scientific Research Applications

N-benzyl-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has been studied extensively for its potential therapeutic applications. It has shown to have anti-inflammatory, anti-tumor, and neuroprotective effects. N-benzyl-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has also been studied as a potential treatment for Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

IUPAC Name

N-benzyl-6-(furan-2-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3/c1-12-17-14(18(23)20-11-13-6-3-2-4-7-13)10-15(16-8-5-9-24-16)21-19(17)25-22-12/h2-10H,11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBCBEDREBRUHOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CC=CO3)C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

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